molecular formula C13H14N2O3 B1344279 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid CAS No. 1169873-86-2

1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid

Cat. No. B1344279
M. Wt: 246.26 g/mol
InChI Key: WXTUPZCUXANAJB-UHFFFAOYSA-N
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Description

The compound "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" is a derivative of benzoxazole and piperidine, which are both significant in the field of medicinal chemistry due to their presence in compounds with various biological activities. The benzoxazole moiety is a heterocyclic compound containing a fusion of benzene and oxazole rings, while piperidine is a six-membered ring with one nitrogen atom, known for its presence in many pharmaceuticals.

Synthesis Analysis

The synthesis of related benzoxazole derivatives can involve various reagents and catalysts. For instance, the synthesis of fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography includes benzoxadiazole amine reagents with different functional groups. These reagents can react with carboxylic acids to produce fluorescent adducts, indicating that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, with the potential for multiple conformers. For example, the molecular structure and vibrational frequencies of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using both Hartree–Fock and density functional theory methods. The most stable conformer's geometry was consistent with X-ray parameters, suggesting that similar computational methods could be used to analyze the molecular structure of "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" .

Chemical Reactions Analysis

The reactivity of benzoxazole and piperidine derivatives can lead to a variety of chemical reactions. For instance, the reaction of N-benzoylglycine with ortho-formylbenzoic acids in the presence of piperidine as a catalyst resulted in novel spirocompounds. This indicates that piperidine can act as a catalyst in reactions involving carboxylic acid derivatives, which may be relevant for the chemical reactions of "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their molecular structure. The vibrational spectra and molecular structure analysis of a related compound, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, provided insights into its ground state properties. Theoretical calculations were in good agreement with experimental data, suggesting that similar methods could be used to predict the properties of "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" .

Scientific Research Applications

  • Chemical Synthesis and Structure Analysis :

    • Research by Gauss and Heitzer (1970) focused on the reactions of 2-Dichlormethyl-benzoxazole with sodium methylate or piperidine, leading to the formation of benzoxazine derivatives. They specifically studied the conversion of 2-Dichlormethyl-benzoxazole and its derivatives with piperidine to produce benzoxazole-2-aldehyde-bispiperidinals, which could be further converted into aldehyde hydrates for typical aldehyde reactions (Gauss & Heitzer, 1970).
    • Trujillo-Ferrara et al. (2004) investigated the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid. They found differences in the orientation of the carboxylic acid group and the double bond in these isomers, affecting their hydrogen bonding and supramolecular structures (Trujillo-Ferrara et al., 2004).
  • Antimicrobial Applications :

    • Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives involving 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid and analyzed their antimicrobial activities. They found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
    • Vankadari et al. (2013) synthesized a new series of benzotriazol-2-yl-piperidin compounds and evaluated their antibacterial and antifungal activities. The compounds showed significant antibacterial activity and moderate antifungal activity (Vankadari et al., 2013).
  • Drug Design and Biological Estimation :

    • Li et al. (2008) designed and synthesized series of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine compounds, evaluating them for their α1-AR antagonistic activities, indicating potential in drug development (Li et al., 2008).
  • Vibrational Spectra and Molecular Structure :

    • Taşal et al. (2009) conducted a study on the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a compound related to 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid. They found the most stable conformers and compared theoretical and experimental data of the compound's geometries (Taşal et al., 2009).

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTUPZCUXANAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid

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